![molecular formula C25H27ClN4O4S2 B2725351 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215628-18-4](/img/structure/B2725351.png)
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
The compound “2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been carried out using diverse spectroscopic techniques such as FT-IR, ESI-MS, 1 H NMR and 13 C NMR . These techniques can easily identify their main spectral features .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using spectroscopic techniques. The compound has a molecular formula of C27H31ClN4O4S2 and a molecular weight of 575.14.Chemical Reactions Analysis
The compound belongs to the class of organic compounds known as benzanilides . These compounds are aromatic and contain an anilide group in which the carboxamide group is substituted with a benzene ring .Physical And Chemical Properties Analysis
The compound is a stable yellow solid with a well-defined melting point . It has a molecular formula of C27H31ClN4O4S2 and a molecular weight of 575.14.Scientific Research Applications
Anti-Cancer Properties
The compound has garnered interest as a potential anti-cancer agent. Specifically, it selectively inhibits aldo-keto reductase AKR1C3, an enzyme associated with both breast and prostate cancer. Crystal structure studies reveal that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
AKR1C3 Inhibition
As mentioned earlier, the compound acts as a highly potent and isoform-selective inhibitor of AKR1C3. Its low nanomolar potency (nM range) and 1500-fold selectivity make it a promising candidate for targeted cancer therapy. Understanding its binding interactions with AKR1C3 can guide drug design efforts .
Structure-Based Drug Design
The crystal structure studies revealing the binding interactions of this compound with AKR1C3 offer valuable information for structure-based drug design. Researchers can use this knowledge to optimize its pharmacokinetic properties and enhance its specificity.
properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S2.ClH/c1-28-12-11-20-21(15-28)34-25(22(20)23(26)30)27-24(31)17-6-8-19(9-7-17)35(32,33)29-13-10-16-4-2-3-5-18(16)14-29;/h2-9H,10-15H2,1H3,(H2,26,30)(H,27,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUYOAJNPZHMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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